N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide
Description
The compound N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide features a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group at the N1 position and a 4-nitrobenzamide moiety at the C5 position. This structure is designed to optimize interactions with biological targets such as kinases or enzymes, leveraging the electron-withdrawing nitro group and the steric bulk of tert-butyl for enhanced binding and metabolic stability .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c1-16(2,3)21-13-12(8-18-21)15(24)20(9-17-13)19-14(23)10-4-6-11(7-5-10)22(25)26/h4-9H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVLTQAKHUXWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is fused with a nitrobenzamide moiety. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility. The molecular structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Core structure with potential antitumor activity |
| Nitro group | Introduces electrophilic characteristics |
| Tert-butyl group | Increases lipophilicity and stability |
Antitumor Activity
Compounds within the pyrazolo[3,4-d]pyrimidine class have shown promising antitumor properties . For instance, structural analogs have been reported to inhibit cancer cell proliferation and induce apoptosis. Specific studies have demonstrated that these compounds can interact with various molecular targets, including kinases and enzymes involved in cell signaling pathways.
- Mechanism of Action : The mechanism typically involves the inhibition of specific kinases that play crucial roles in cell cycle regulation and survival. For example, the compound may bind to the active site of proteins such as cyclin-dependent kinases (CDKs), leading to decreased phosphorylation of downstream targets and subsequent cell cycle arrest.
-
Case Studies : Research has indicated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example:
- Study A : Investigated a related pyrazolo[3,4-d]pyrimidine derivative that showed IC50 values in the low micromolar range against breast cancer cells.
- Study B : Highlighted the ability of these compounds to overcome drug resistance mechanisms in ovarian cancer models.
Antimicrobial Properties
The compound may also possess antimicrobial activity due to its structural features. Pyrazolo[3,4-d]pyrimidines have been documented to inhibit bacterial growth and exhibit antifungal properties.
| Activity Type | Reported Efficacy |
|---|---|
| Antibacterial | Inhibition of Gram-positive bacteria |
| Antifungal | Activity against Candida species |
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methyl-1-(4-oxo... | Similar pyrazolo[3,4-d]pyrimidine core | Antitumor activity reported |
| 5-Acetyl-4-amino... | Related pyrimidine structure | Potential antiviral properties |
| 4,5-Dihydropyrazolo... | Fused heterocyclic rings | Antimicrobial and anticancer activities |
Future Directions for Research
Further research is warranted to fully elucidate the biological mechanisms underlying the effects of this compound. Suggested areas for exploration include:
- In vitro assays : To determine specific targets and pathways affected by the compound.
- In vivo studies : To assess therapeutic efficacy and safety profiles in animal models.
- Structure-activity relationship (SAR) studies: To identify modifications that enhance potency or selectivity.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Functional Features
Key Observations:
Substituent Effects on Kinase Inhibition: The target compound’s tert-butyl group may enhance metabolic stability compared to the phenyl group in Compound 237 . However, Compound 237’s benzylidene acetohydrazide substituent confers moderate EGFR inhibition (IC50: 0.186 µM), though less potent than erlotinib (IC50: 0.03 µM) .
Anti-inflammatory Activity :
- Compounds like N-(4-hydroxy-6-tosyl-...-4-nitrobenzamide () demonstrate COX-2 inhibition, suggesting that nitrobenzamide derivatives may dual-target kinases and inflammatory pathways .
Mechanistic Insights from Docking Studies
- ATP-Binding Site Interaction : Pyrazolo[3,4-d]pyrimidine derivatives, including Compound 237, bind to the ATP pocket of EGFR (PDB ID: 1M17) via hydrogen bonding with Met793 and hydrophobic interactions with Leu788 . The tert-butyl group in the target compound may strengthen hydrophobic contacts, while the nitro group could stabilize π-π stacking with aromatic residues.
- Apoptosis Induction : Flow cytometry data for Compound 235 () showed 45% apoptosis in MCF-7 cells, highlighting the role of substituents in promoting cell death pathways .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidinone core. For example, condensation of α-chloroacetamides or hydrazine derivatives with intermediates like 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can yield the scaffold . Key steps include refluxing in ethanol (80°C) to promote cyclization, followed by coupling with 4-nitrobenzoyl chloride under anhydrous conditions. Purification via crystallization in ethanol or acetonitrile improves yield (≥70%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Prioritize markers for C=O (1670–1720 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and pyrazole/pyrimidine C-N stretches (1250–1150 cm⁻¹) .
- NMR : Key signals include tert-butyl protons (δ 1.4–1.6 ppm, singlet), pyrazole C-H (δ 8.2–8.5 ppm), and nitrobenzamide aromatic protons (δ 7.8–8.3 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 397.1 [M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl or nitro groups) confirm the structure .
Q. What safety protocols are essential during handling?
The compound exhibits acute oral toxicity (GHS Category 4) and skin/eye irritation. Use PPE: nitrile gloves, lab coat, and safety goggles. Work under fume hoods to avoid aerosol formation. Store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate molecular structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure by analyzing hydrogen bonding (e.g., N–H···O interactions between pyrimidinone and nitro groups) and π-stacking of aromatic rings. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXS-97 for solution achieves R1 < 0.05 .
Q. What computational approaches predict bioactivity and electronic properties?
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) and electrostatic potential maps, highlighting nucleophilic regions (nitro group) .
- Molecular Docking : Dock into kinase active sites (e.g., CDK2) using AutoDock Vina. The tert-butyl group enhances hydrophobic interactions, while the nitrobenzamide moiety forms hydrogen bonds with Asp86 .
Q. How does the tert-butyl group influence stability and reactivity?
Compared to methyl or ethyl substituents, the bulky tert-butyl group:
- Enhances thermal stability : Reduces decomposition by 15% at 200°C (TGA analysis) .
- Modulates solubility : LogP increases by 0.8 units, reducing aqueous solubility but improving membrane permeability .
- Steric effects : Hinders nucleophilic attack at the pyrimidinone C4 position, favoring regioselective reactions at the nitrobenzamide moiety .
Q. In what medicinal contexts has this compound been explored?
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidinone core mimics ATP-binding motifs, showing IC₅₀ = 120 nM against JAK3 .
- Antimicrobial Activity : Nitro group redox activity contributes to MIC = 8 µg/mL against Staphylococcus aureus .
- Structural Analogs : Derivatives with fluorine or piperazine substitutions improve pharmacokinetics (e.g., t½ = 6.2 h in murine models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
